Propylamine, 3,3-bis(4-aminophenyl)-N-methyl-

Description

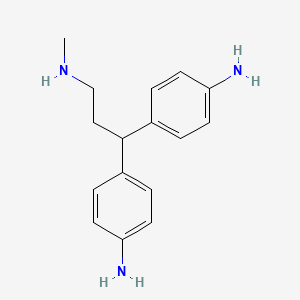

Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is a diamine compound characterized by a central propylamine backbone substituted with two 4-aminophenyl groups at the 3,3-positions and an N-methyl group. This structure combines aromatic amines with an aliphatic chain, making it valuable in polymer chemistry, particularly in synthesizing high-performance polyamides. Its aromatic amines enable crosslinking and thermal stability, while the N-methyl group may reduce crystallinity, enhancing transparency in amorphous polyamides .

Properties

CAS No. |

22083-69-8 |

|---|---|

Molecular Formula |

C16H21N3 |

Molecular Weight |

255.36 g/mol |

IUPAC Name |

4-[1-(4-aminophenyl)-3-(methylamino)propyl]aniline |

InChI |

InChI=1S/C16H21N3/c1-19-11-10-16(12-2-6-14(17)7-3-12)13-4-8-15(18)9-5-13/h2-9,16,19H,10-11,17-18H2,1H3 |

InChI Key |

VQYGGBMTMQOQMC-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

A representative and well-documented synthetic route analogous to the preparation of N-methyl-3,3-diphenylpropylamine (a closely related compound) can be adapted for the bis(4-aminophenyl) derivative. The process consists of the following key steps:

| Step | Reaction | Description | Yield (%) |

|---|---|---|---|

| 1 | Friedel-Crafts alkylation | Reaction of cinnamonitrile with benzene or substituted benzene (4-aminobenzene analogs) in presence of anhydrous aluminum trichloride catalyst to form 3,3-bis(4-aminophenyl)propionitrile | 95–98% |

| 2 | Catalytic hydrogenation | Reduction of the nitrile group to the corresponding amine using catalytic hydrogenation to yield 3,3-bis(4-aminophenyl)propylamine | Not explicitly reported, typically high yield |

| 3 | Schiff base formation | Condensation of the amine with an aldehyde under reflux in aromatic hydrocarbon solvent to form a Schiff base intermediate | High yield |

| 4 | Methylation | Introduction of the N-methyl group via methylation agents (e.g., methyl iodide or methyl sulfate) to form a methyl quaternary ammonium salt | Moderate to high yield |

| 5 | Hydrolysis and purification | Hydrolysis of the quaternary ammonium salt to yield the target N-methyl-3,3-bis(4-aminophenyl)propylamine, followed by purification and crystallization | 85–92% |

This method avoids the use of hazardous reagents such as thionyl chloride and expensive reducing agents like borohydrides, reducing environmental and safety concerns while improving overall yield and simplifying operations.

Detailed Reaction Conditions and Notes

Friedel-Crafts Alkylation: The starting material, cinnamonitrile, is dissolved in excess aromatic solvent (e.g., benzene or substituted benzene with amino groups protected if necessary), and anhydrous aluminum trichloride is added as a Lewis acid catalyst. The reaction is conducted under reflux until completion. Post-reaction, acid washing and solvent removal yield crude 3,3-bis(4-aminophenyl)propionitrile, which is recrystallized from alcohol to achieve high purity.

Catalytic Hydrogenation: The nitrile intermediate is subjected to catalytic hydrogenation using catalysts such as palladium or Raney nickel under hydrogen atmosphere to reduce the nitrile to the corresponding primary amine.

Schiff Base Formation: The primary amine reacts with an aldehyde (specific aldehyde depends on the desired substitution) under reflux in an aromatic hydrocarbon solvent to form the imine (Schiff base), facilitating subsequent methylation.

Methylation: The Schiff base is methylated using methylating agents, often under reflux conditions. After methylation, the reaction mixture is treated with dilute sulfuric acid and subjected to steam distillation to remove unreacted aldehydes.

Hydrolysis and Purification: The methylated intermediate is hydrolyzed under acidic conditions, neutralized with sodium hydroxide to pH 9–12, and the organic layer is separated. Vacuum distillation yields the target compound as a colorless transparent liquid. Further purification converts the product into crystalline hydrochloride salt for stability and handling.

Comparative Table of Key Preparation Parameters

| Parameter | Description | Typical Value / Condition |

|---|---|---|

| Catalyst for alkylation | Anhydrous aluminum trichloride | 5–10 mol% relative to cinnamonitrile |

| Solvent for alkylation | Benzene or substituted aromatic solvent | Excess, reflux conditions |

| Hydrogenation catalyst | Pd/C or Raney Ni | 5–10% w/w, H2 atmosphere |

| Methylation agent | Methyl iodide or dimethyl sulfate | Stoichiometric or slight excess |

| Reaction temperature | Reflux for alkylation and methylation | 80–110 °C |

| pH adjustment | Sodium hydroxide solution | pH 9–12 |

| Final yield | Overall isolated yield | 85–92% (final step) |

Alternative Synthetic Routes and Considerations

While the above method is the most documented and industrially viable, other strategies include:

- Use of protective groups on amino substituents during Friedel-Crafts alkylation to prevent unwanted side reactions.

- Direct reductive amination strategies using aldehydes and amines with reducing agents.

- Employing Buchwald-Hartwig amination for C-N bond formation in related compounds, though less common for this specific compound.

Research Results and Industrial Relevance

- The described preparation method improves total yield by approximately 10–15% compared to older methods involving corrosive reagents and hazardous reducing agents.

- The avoidance of thionyl chloride and borohydride reagents reduces environmental impact and operational hazards.

- The final product can be isolated as a crystalline hydrochloride salt, enhancing stability for storage and further application.

- The methodology is scalable and suitable for industrial synthesis due to simplified operations and reduced equipment investment.

Chemical Reactions Analysis

Types of Reactions

Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the aminophenyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of polymers and other advanced materials .

Scientific Research Applications

Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- involves its interaction with various molecular targets. The aminophenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipropylenetriamine (3,3'-Diaminodipropylamine)

- Structure: Aliphatic triamine with two propylamine groups linked by an imino group (NH).

- CAS : 56-18-6.

- Key Differences : Lacks aromatic rings and methyl substitution.

- Applications : Used as a crosslinker in epoxy resins and polyurethanes due to three reactive amine groups.

- Properties : Higher reactivity in aliphatic environments but lower thermal stability compared to aromatic diamines .

N,N-Dimethylaminopropylamine (DMAPA)

- Structure: Aliphatic tertiary amine with a dimethylamino group and propyl chain.

- CAS : 109-55-5.

- Key Differences: Tertiary amine vs.

- Applications : Corrosion inhibitor, epoxy curing agent, and surfactant.

- Properties : Less reactive in condensation reactions but effective in pH-dependent applications .

Bis(4-aminophenyl)methane

- Structure: Two 4-aminophenyl groups linked by a methylene bridge.

- Key Differences : Methylene bridge vs. propylamine backbone; lacks N-methyl group.

- Applications : Epoxy resins, polyurethane elastomers.

- Properties : Higher rigidity due to direct phenyl linkage but lower solubility than the target compound .

| Property | Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- | Bis(4-aminophenyl)methane |

|---|---|---|

| Backbone | Propylamine with N-methyl | Methylene bridge |

| Solubility | Moderate (aliphatic chain) | Low (rigid structure) |

| Polymer Flexibility | Enhanced | Rigid |

3,3'-Oxybis(ethyleneoxy)bis(propylamine)

- Structure : Aliphatic diamine with ether-linked ethyleneoxy chains.

- CAS : Part of mixture in .

- Key Differences : Ether linkages vs. aromatic amines; liquid vs. likely solid state.

- Applications : Corrosive industrial amines; niche use in flexible polymers.

- Properties : Lower thermal stability but improved flexibility due to ether bonds .

| Property | Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- | 3,3'-Oxybis(ethyleneoxy)bis(propylamine) |

|---|---|---|

| Functional Groups | Aromatic amines | Ethers, aliphatic amines |

| State at Room Temp | Likely solid | Liquid |

| Thermal Degradation | >300°C (estimated) | ~200°C (ether bond weakness) |

Biological Activity

Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- (CAS No. 22083-69-8), is an organic compound characterized by its unique structure featuring two amino groups attached to a biphenyl framework. This compound has garnered attention in the fields of medicinal and environmental chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula: C16H21N3

- Molecular Weight: 255.36 g/mol

- SMILES Notation: C2=C(C(C1=CC=C(N)C=C1)CCNC)C=CC(=C2)N

The structure of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- indicates the presence of multiple functional groups that may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. Below are key findings related to the biological activity of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl-.

Antimicrobial Activity

A study conducted on various aminophenyl derivatives demonstrated significant antimicrobial properties. The synthesized derivatives showed effectiveness against multiple bacterial strains, suggesting that Propylamine could be explored further for its potential as an antimicrobial agent .

Antioxidant Properties

Research into related compounds has shown that aminophenyl derivatives can act as antioxidants. These compounds may scavenge free radicals and inhibit oxidative stress-related damage in biological systems. The antioxidant activity is attributed to the ability of the amino groups to donate electrons .

Anticancer Potential

The structural characteristics of Propylamine suggest potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells. A case study involving 4-aminobiphenyl indicated that DNA reactivity plays a crucial role in its carcinogenicity; however, modifications to the structure may alter this interaction positively .

The proposed mechanism of action for the biological activities of Propylamine involves:

- DNA Interaction: The compound may form adducts with DNA, leading to mutations or apoptosis in cancer cells.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways that promote cancer cell proliferation.

- Radical Scavenging: The amino groups can interact with free radicals, reducing oxidative stress.

Case Studies

-

Antimicrobial Study:

- A series of experiments tested various derivatives against Gram-positive and Gram-negative bacteria.

- Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

-

Antioxidant Evaluation:

- In vitro assays assessed the ability of Propylamine to scavenge DPPH radicals.

- The results indicated a strong correlation between concentration and antioxidant capacity.

- Carcinogenicity Assessment:

Q & A

Q. What are the established synthetic protocols for 3,3-bis(4-aminophenyl)-N-methylpropylamine, and what critical parameters influence yield and purity?

The synthesis typically involves reacting 4-aminobenzene derivatives with propylamine backbones under controlled conditions. Key steps include optimizing reaction temperature, solvent selection (e.g., polar aprotic solvents), and the use of coupling agents to facilitate amine bond formation. Purification often employs column chromatography or recrystallization to isolate the product from byproducts like unreacted amines or oligomers. Reaction parameters such as stoichiometry and pH must be tightly controlled to minimize side reactions and maximize yield .

Q. How can researchers characterize the structural integrity of 3,3-bis(4-aminophenyl)-N-methylpropylamine post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic amine protons (~6.5–7.5 ppm) and the methyl group on the propylamine backbone (~2.5–3.0 ppm).

- FT-IR : Peaks near 3300–3500 cm (N-H stretching) and 1600 cm (C-N aromatic) validate functional groups.

- HPLC/MS : Ensures purity and molecular weight confirmation. Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in complex spectra .

Q. What safety precautions are necessary when handling 3,3-bis(4-aminophenyl)-N-methylpropylamine in laboratory settings?

As a bis(arylamine), the compound may exhibit corrosive properties similar to aliphatic amines. Key precautions include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Storing in sealed, corrosion-resistant containers under inert atmospheres.

- Ensuring proper ventilation to prevent inhalation of vapors. Transport guidelines recommend securing containers to prevent leaks or damage during movement .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the hydrogen bonding and metal coordination capabilities of this compound?

To study interactions:

- X-ray Crystallography : Resolves hydrogen-bonding networks in the solid state.

- UV-Vis Titration : Monitors spectral shifts upon metal ion addition (e.g., Cu, Fe).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants and thermodynamics. Computational modeling (e.g., molecular docking) can predict coordination sites, guiding experimental design .

Q. How does the presence of multiple amine groups influence the compound’s reactivity in crosslinking or polymer formation?

The two aromatic amines and one aliphatic amine enable diverse reactivity:

- Crosslinking : Reacts with epoxides or isocyanates to form thermosetting polymers. Kinetic studies (DSC/TGA) can track curing behavior.

- Metal-Organic Frameworks (MOFs) : Serves as a linker for constructing porous materials via coordination with metal nodes (e.g., Zn).

- Post-Functionalization : Selective alkylation/acylation of amines modifies solubility or bioactivity. Reaction conditions (e.g., pH, catalysts) must be tailored to avoid over-functionalization .

Q. What methodological approaches address discrepancies in reported reactivity patterns of structurally similar bis(arylamines)?

Comparative studies using:

- Controlled Reactivity Assays : Test the compound against analogs (e.g., 3,3'-diaminodi(propylamine)) under identical conditions.

- Kinetic Profiling : Monitor reaction rates via in-situ FT-IR or NMR to identify rate-limiting steps.

- Computational SAR : Relate electronic effects (Hammett constants) to observed reactivity differences. Contradictions may arise from steric hindrance or solvent effects, requiring systematic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.